molecular formula C19H15Cl2N3O2S B2962066 5-({[(4-Chloroanilino)carbonyl]oxy}ethanimidoyl)-2-(4-chlorophenyl)-4-methyl-1,3-thiazole CAS No. 477872-51-8

5-({[(4-Chloroanilino)carbonyl]oxy}ethanimidoyl)-2-(4-chlorophenyl)-4-methyl-1,3-thiazole

Cat. No.: B2962066
CAS No.: 477872-51-8
M. Wt: 420.31
InChI Key: SAKLQNPZWBUYGG-WYMPLXKRSA-N
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Description

The compound 5-({[(4-Chloroanilino)carbonyl]oxy}ethanimidoyl)-2-(4-chlorophenyl)-4-methyl-1,3-thiazole features a thiazole core substituted with a 4-chlorophenyl group at position 2, a methyl group at position 4, and a complex ethanimidoyl moiety at position 3. This structure integrates multiple pharmacophoric elements:

  • Thiazole ring: Known for its role in antimicrobial, antitumor, and anti-inflammatory activities .
  • 4-Chlorophenyl group: Enhances lipophilicity and influences binding interactions with biological targets .

Crystallographic studies of structurally related compounds, such as (4-chlorophenyl)(4-methyl-2-(phenylamino)thiazol-5-yl)methanone, reveal planar geometries that facilitate stacking interactions in biological systems .

Properties

IUPAC Name

[(E)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethylideneamino] N-(4-chlorophenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15Cl2N3O2S/c1-11-17(27-18(22-11)13-3-5-14(20)6-4-13)12(2)24-26-19(25)23-16-9-7-15(21)8-10-16/h3-10H,1-2H3,(H,23,25)/b24-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAKLQNPZWBUYGG-WYMPLXKRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)C(=NOC(=O)NC3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)/C(=N/OC(=O)NC3=CC=C(C=C3)Cl)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-({[(4-Chloroanilino)carbonyl]oxy}ethanimidoyl)-2-(4-chlorophenyl)-4-methyl-1,3-thiazole , commonly referred to as Proximpham, is a thiazole derivative with notable biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

  • Molecular Formula : C19H15Cl2N3O2S
  • Molecular Weight : 420.32 g/mol
  • CAS Number : 477872-53-0

Physical Properties

PropertyValue
Melting Point108 °C
Boiling Point328.2 °C (estimate)
Density1.1791 g/cm³ (estimate)
pKa13.08 ± 0.70 (predicted)

Proximpham exhibits its biological effects primarily through the inhibition of specific enzymes and modulation of signaling pathways involved in cell proliferation and differentiation. The compound's thiazole ring is crucial for its interaction with biological targets, particularly in cancer research.

Anticancer Activity

Recent studies have highlighted the potential of Proximpham as an anticancer agent. It has been shown to induce apoptosis in various cancer cell lines by activating the intrinsic apoptotic pathway. This mechanism involves the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins, leading to cell death.

Case Study: Breast Cancer Cell Lines

In a study examining the effects of Proximpham on MCF-7 breast cancer cells, it was found that:

  • IC50 Value : The compound exhibited an IC50 value of approximately 12 µM, indicating significant cytotoxicity.
  • Mechanism : Flow cytometry analysis revealed that treatment with Proximpham increased the percentage of cells in the sub-G1 phase, suggesting apoptosis induction.

Antimicrobial Activity

Proximpham has also demonstrated antimicrobial properties against various bacterial strains. Its efficacy is attributed to its ability to disrupt bacterial cell wall synthesis and inhibit protein synthesis.

Table: Antimicrobial Efficacy of Proximpham

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

High Throughput Screening (HTS)

A high-throughput screening campaign identified Proximpham as a lead compound for inducing Oct3/4 expression in pluripotent stem cells. This property is critical for regenerative medicine and stem cell therapy, as Oct3/4 is a master regulator of pluripotency.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of Proximpham has revealed that modifications to the thiazole ring can enhance its biological activity. Derivatives with additional halogen substitutions have shown improved potency against cancer cell lines.

Comparison with Similar Compounds

Halogen-Substituted Derivatives

Key structural variations in halogenated analogs significantly alter physicochemical and biological properties:

Compound Name Substituents (Position) Biological Activity Reference
Target Compound 4-Cl (C6H4), 4-CH3 (thiazole) Under investigation N/A
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)... 4-Cl (C6H4), 4-F (C6H4) Antimicrobial
5-(Chloromethyl)-2-(4-chlorophenyl)-4-methylthiazole 4-Cl (C6H4), CH2Cl (C5) Synthetic intermediate
  • Fluorine substitution (e.g., 4-fluorophenyl) enhances metabolic stability due to its electronegativity and small size, improving pharmacokinetics .

Heterocyclic Core Modifications

Replacing the thiazole ring with other heterocycles alters electronic properties and bioactivity:

Compound Name Core Structure Key Activity Reference
2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazole Thiadiazole Antiparasitic
6-Aryl-7-arylazo-4-chloromethyl-2H-thiazolo... Thiazolo-triazino-thione Antitumor
  • Thiadiazole vs. Thiazole : Thiadiazole derivatives exhibit broader antiparasitic activity due to enhanced π-π stacking and sulfur-mediated redox interactions .
  • Triazino-thiazole hybrids: The fused triazino-thione system in compounds 8–10 () shows potent antitumor activity, attributed to DNA intercalation and topoisomerase inhibition .

Substituent-Driven Pharmacological Effects

  • Methyl vs. Vinyl Groups :
    • 4-Methyl-5-vinylthiazole () demonstrates higher reactivity in cycloaddition reactions compared to methyl-substituted analogs, useful in synthesizing bioactive heterocycles .
  • Carbamoyloxy vs. Acetamide Side Chains :
    • Acetamide derivatives (e.g., 9a–9e in ) exhibit superior binding to kinase domains due to hydrogen-bonding interactions with conserved residues .

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